1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene
Description
1-Bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene (CAS: EN300-3302869) is a brominated aromatic compound featuring a cyclobutyl ring substituted with a trifluoromethyl group at the para position of the benzene ring. Its molecular formula is C₁₁H₁₀BrF₃ (derived from structural analysis), with a molecular weight of 291.55 g/mol. This compound serves as a versatile building block in organic synthesis, particularly in pharmaceuticals and materials science, due to the reactivity of the bromine atom and the steric/electronic effects of the cyclobutyl-trifluoromethyl substituent .
Properties
CAS No. |
2694735-06-1 |
|---|---|
Molecular Formula |
C11H10BrF3 |
Molecular Weight |
279.10 g/mol |
IUPAC Name |
1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene |
InChI |
InChI=1S/C11H10BrF3/c12-9-4-2-8(3-5-9)10(6-1-7-10)11(13,14)15/h2-5H,1,6-7H2 |
InChI Key |
WKLDIOZKVSRVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene can be synthesized using several methods. One common method involves the reaction of 1-cyclobutyl-1-trifluoromethylcyclohexene with N-bromosuccinimide (NBS) in the presence of benzene as a solvent. This reaction yields 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene as the product. The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a new aromatic compound with a carbon-carbon bond formed between the benzene ring and another aromatic or aliphatic group .
Scientific Research Applications
1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of new biochemical probes and tools for studying biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.
Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides.
Mechanism of Action
The mechanism of action of 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium-carbon bond. This is followed by transmetalation and reductive elimination steps, resulting in the formation of new carbon-carbon bonds . The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.
Comparison with Similar Compounds
Cyclopropane Analogs: 1-Bromo-4-(1-(Trifluoromethyl)Cyclopropyl)Benzene
Molecular Formula : C₁₀H₈BrF₃
Molecular Weight : 265.07 g/mol
Structural Differences :
- The cyclopropane analog replaces the cyclobutyl group with a smaller, three-membered cyclopropane ring. This results in higher ring strain (cyclopropane: ~27.5 kcal/mol vs. cyclobutane: ~26.3 kcal/mol), which influences reactivity and stability .
- The cyclopropane derivative has a shorter C–C bond length (1.51 Å vs. cyclobutane’s 1.55 Å), leading to distinct electronic effects on the benzene ring.
Reactivity :
- The cyclopropane analog undergoes faster nucleophilic substitution (e.g., Suzuki coupling) due to reduced steric hindrance compared to the cyclobutyl variant.
Trifluoromethyl-Substituted Bromobenzenes
Example : 1-Bromo-4-(trifluoromethyl)benzene
Molecular Formula : C₇H₄BrF₃
Molecular Weight : 225.01 g/mol
Structural Differences :
- Lacks the cyclobutyl/cyclopropyl moiety; the trifluoromethyl group is directly attached to the benzene ring.
Ethenyl-Substituted Derivatives
Example : 1-Bromo-4-[1-(Trifluoromethyl)Ethenyl]Benzene
Molecular Formula : C₉H₆BrF₃
Molecular Weight : 251.05 g/mol
Structural Differences :
- The ethenyl group introduces π-bond conjugation, altering electronic properties (e.g., increased electrophilicity at the bromine site).
Reactivity :
- The ethenyl group enables Diels-Alder reactions, whereas the cyclobutyl group in the target compound favors sterically controlled substitutions.
Trifluoromethoxy-Substituted Derivatives
Example : 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene
Molecular Formula : C₇H₃BrF₄O
Molecular Weight : 274.99 g/mol
Structural Differences :
- Replaces the cyclobutyl-trifluoromethyl group with a trifluoromethoxy (-OCF₃) substituent.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Synthesis Yield | Key Reactivity |
|---|---|---|---|---|---|
| Target Compound | C₁₁H₁₀BrF₃ | 291.55 | Cyclobutyl-CF₃ | Not Reported | Sterically hindered substitutions |
| Cyclopropane Analog | C₁₀H₈BrF₃ | 265.07 | Cyclopropyl-CF₃ | 64–68% | Faster cross-coupling reactions |
| 1-Bromo-4-(trifluoromethyl)benzene | C₇H₄BrF₃ | 225.01 | -CF₃ | 60–91% | Ullman/Sonogashira reactions |
| 1-Bromo-4-[1-(trifluoromethyl)ethenyl] | C₉H₆BrF₃ | 251.05 | -CF₃-C=CH₂ | Not Reported | Diels-Alder/electrophilic additions |
| 4-Bromo-2-fluoro-1-(trifluoromethoxy) | C₇H₃BrF₄O | 274.99 | -OCF₃ | Not Reported | Agrochemical intermediates |
Key Research Findings
- Steric Effects : The cyclobutyl group in the target compound imposes greater steric hindrance than cyclopropane analogs, slowing nucleophilic aromatic substitutions but improving selectivity in sterically demanding reactions .
- Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic attacks to meta positions. This effect is amplified in the cyclobutyl derivative due to inductive effects .
- Applications : Cyclobutyl derivatives are prioritized in drug candidates requiring metabolic stability (e.g., kinase inhibitors), while cyclopropane analogs are favored in materials science for their planar geometry .
Biological Activity
1-Bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene is a compound of interest due to its unique structural features and potential biological activities. The incorporation of trifluoromethyl groups in organic compounds often enhances their biological activity, making them suitable candidates for pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H8BrF3
- Molecular Weight : 265.08 g/mol
- CAS Number : 2694735-06-1
Synthesis
The synthesis of 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene typically involves the bromination of 4-(trifluoromethyl)cyclobutylbenzene. Various methods have been employed to achieve this, including electrophilic aromatic substitution reactions. The trifluoromethyl group significantly influences the reactivity and stability of the compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds featuring trifluoromethyl groups. For instance, related compounds have demonstrated inhibitory effects on various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis.
The biological activity of 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene can be attributed to its ability to interact with specific biological targets, such as enzymes and receptors. This interaction can lead to:
- Inhibition of Protein Kinases : Compounds with similar structures have shown to inhibit protein kinases involved in cancer progression.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability.
Case Study 1: Anticancer Screening
A study evaluated the anticancer properties of various trifluoromethyl-substituted benzene derivatives, including 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene. Results indicated significant cytotoxicity against breast and colon cancer cell lines, with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene | MCF-7 (Breast) | 2.5 |
| 1-Bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene | HCT116 (Colon) | 3.0 |
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of similar compounds. It was found that these compounds could inhibit key enzymes involved in tumor metabolism, thereby reducing tumor growth rates in vivo.
Research Findings
Research has consistently shown that the introduction of trifluoromethyl groups can enhance the lipophilicity and metabolic stability of organic compounds, leading to improved bioavailability and efficacy in biological systems. Studies suggest that such modifications can lead to:
- Enhanced binding affinity to target receptors.
- Improved selectivity towards cancerous cells compared to normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
